molecular formula C9H18O B3029087 4-Propylcyclohexanol CAS No. 52204-65-6

4-Propylcyclohexanol

Cat. No.: B3029087
CAS No.: 52204-65-6
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylcyclohexanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Conversion to Ethers Etherification

Alcohols can be converted to ethers through several methods. The acid-catalyzed dehydration of primary alcohols is a classic method for forming symmetrical ethers. masterorganicchemistry.com In this reaction, the alcohol is protonated by a strong acid, forming a good leaving group (water), which is then displaced by another alcohol molecule in an Sₙ2 reaction. masterorganicchemistry.com The Williamson ether synthesis is a more general method that involves deprotonating the alcohol with a strong base (like sodium hydride) to form a nucleophilic alkoxide ion, which then reacts with an alkyl halide. britannica.commsu.edu

Conversion to Esters Esterification

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. monash.edu The Fischer esterification involves heating the alcohol and a carboxylic acid with an acid catalyst, typically concentrated sulfuric acid. britannica.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium, so it is often driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com Alternatively, alcohols react vigorously at room temperature with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides to produce esters and a byproduct (HCl or a carboxylic acid, respectively). libretexts.orgbyjus.com

Conversion to Alkyl Halides

Alcohols can be converted into alkyl halides through substitution reactions. chemistrysteps.com The hydroxyl group is a poor leaving group, so it must first be protonated by a strong acid (such as HCl, HBr, or HI) to form a better leaving group (water). chemistrysteps.commasterorganicchemistry.com Primary alcohols typically react via an Sₙ2 mechanism, while tertiary alcohols proceed through a more stable carbocation intermediate via an Sₙ1 mechanism. chemistrysteps.comjove.comlibretexts.org Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert primary and secondary alcohols to the corresponding alkyl chlorides and bromides, respectively, often under milder conditions. jove.comorganicchemistrytutor.com

Oxidation to Carbonyl Compounds

The oxidation of alcohols is a crucial transformation that yields aldehydes, ketones, or carboxylic acids, depending on the alcohol's structure and the oxidizing agent used. libretexts.orgchemistryviews.org Secondary alcohols, such as 4-propylcyclohexanol (B1272916), are oxidized to form ketones. chemistryviews.orgchemguide.co.uklibretexts.org Common oxidizing agents for this purpose include chromic acid (H₂CrO₄, often formed in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), potassium permanganate (B83412) (KMnO₄), and sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in an acidic solution. libretexts.orgchemguide.co.uksavemyexams.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be used to convert secondary alcohols to ketones. chemistryviews.orglibretexts.org Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds. chemistryviews.orglibretexts.orgsavemyexams.com

Conversion to Silyl Ethers Silylation

Hydrodeoxygenation and Hydrogenation of 4-Propylcyclohexanol (B1272916) and Related Compounds

Conversion to Saturated Hydrocarbons (e.g., Propylcyclohexane)

The conversion of this compound to propylcyclohexane (B167486) involves the removal of the hydroxyl group, typically through hydrodeoxygenation (HDO) or direct hydrogenation/hydrogenolysis. This process saturates the molecule, yielding the corresponding alkane. Research indicates that catalysts such as Ruthenium on Carbon (Ru/C) can efficiently convert this compound to propylcyclohexane. For instance, Ru/C has demonstrated nearly 100% conversion to propylcyclohexane when used alone under specific conditions, highlighting its efficacy in deoxygenating cyclic alcohols lookchem.com. Other catalysts, like those involving Nickel (Ni) or a combination of metals, are also employed for this transformation, often aiming for high yields and selectivities towards the saturated hydrocarbon researchgate.netacs.orgmdpi.comresearchgate.netmdpi.com. The reaction pathway typically involves the C-O bond cleavage, either directly via hydrogenolysis or through intermediate dehydration and subsequent hydrogenation steps mdpi.commdpi.comosti.gov.

Dehydration and Dealkylation Reactions within Hydrodeoxygenation

Hydrodeoxygenation (HDO) of this compound can proceed through multiple pathways, often involving dehydration and dealkylation steps. Dehydration typically leads to the formation of propylcyclohexene isomers, which are then further hydrogenated to propylcyclohexane mdpi.comosti.govresearchgate.net. In some catalytic systems, particularly those with acidic sites, dealkylation of the propyl chain might occur, potentially leading to cyclohexanol (B46403) or even cyclohexane (B81311) if the propyl group is fully removed mdpi.com. The HDO process can be viewed as a sequence of reactions, including hydrogenation of the aromatic ring (if starting from a phenolic precursor), followed by C-O bond cleavage. The specific sequence and the extent of dehydration or dealkylation are highly dependent on the catalyst and reaction conditions employed mdpi.commdpi.comosti.govresearchgate.net. For example, over acidic sites, dehydration can occur, followed by hydrogenation to the saturated compound, while dealkylation might cleave the propyl chain mdpi.com.

Investigation of Ring Contraction Phenomena (e.g., to Propyl Cyclopentane)

Under specific catalytic conditions or acidic environments, cyclic molecules like this compound can undergo skeletal rearrangements, including ring contraction. These phenomena are often mediated by carbocation intermediates. While direct evidence for this compound specifically undergoing ring contraction to propyl cyclopentane (B165970) is less commonly detailed than its deoxygenation, such rearrangements are known for cyclohexanol derivatives. For instance, Lewis acid-catalyzed reactions of epoxides can lead to five-membered carbonyl compounds via ring contraction chemistrysteps.com. In the context of hydrodeoxygenation, the formation of propyl cyclopentane from propylcyclohexane (a product of this compound deoxygenation) has been noted as a minor pathway, attributed to ring contraction phenomena under certain conditions researchgate.net. The mechanisms typically involve carbocation formation followed by Wagner-Meerwein shifts or similar rearrangements that lead to a more stable ring system chemistrysteps.comlibretexts.orgwikipedia.org.

Catalytic Systems and Their Influence on Reaction Selectivity and Mechanism (e.g., Ru/C, Nb2O5, Raney NiCu)

The choice of catalyst significantly dictates the reaction pathways and selectivity in the conversion of this compound.

Ruthenium on Carbon (Ru/C): Ru/C is highly effective for the hydrogenation of aromatic rings and the cleavage of C-O bonds. It can efficiently convert this compound to propylcyclohexane acs.orgepfl.chrsc.org. However, its performance can be influenced by the solvent; for instance, polar solvents like 1,4-dioxane (B91453) can compete for active sites, hindering the full deoxygenation to alkanes epfl.ch. Ru/C, often in combination with other catalysts like Nb2O5, is also used in hydrodeoxygenation processes, where it primarily facilitates hydrogenation and hydrogenolysis lookchem.comosti.gov.

Raney Nickel Copper (Raney NiCu): Raney Nickel-based catalysts, including Raney NiCu, are recognized for their robust hydrogenation activity. Raney NiCu has shown improved activity in converting lignin-derived compounds, achieving high yields of this compound when used with a hydrogen donor like 2-propanol researchgate.netresearchgate.net. Raney Ni catalysts, in general, are effective in hydrogenolysis and hydrogenation reactions, facilitating the conversion of alcohols to alkanes mdpi.comresearchgate.netnih.gov.

Other catalytic systems, such as Nickel (Ni) catalysts (e.g., Ni/SiO2–Al2O3), are also employed for the selective conversion of related propylguaiacol to this compound, with Ni catalysts often preferred for achieving high yields of the cyclohexanol intermediate under specific conditions acs.orgresearchgate.netrsc.orgrsc.org. The interplay between metal sites (for hydrogenation and hydrogenolysis) and acid sites (for dehydration and rearrangement) on the catalyst support is crucial for controlling the reaction pathway and product selectivity mdpi.comresearchgate.netrsc.org.

In Advanced Materials and Liquid Crystal Display Technology

This compound plays a crucial role in the development of advanced materials, particularly in the field of liquid crystal displays (LCDs). The precise molecular architecture required for liquid crystal phases often necessitates specific cyclohexyl derivatives.

A primary application of this compound is its use as a precursor for trans-2-(4-propylcyclohexyl)-1,3-propanediol. This diol is a vital intermediate in the synthesis of liquid crystal compounds that are essential components in modern LCDs mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. The demand for high-performance displays has driven research into efficient and stereoselective synthesis routes for such intermediates.

Recent advancements have focused on the biotransformation of 4-propylcyclohexanone (B1345700) to cis-4-propylcyclohexanol, which is then further processed. This biocatalytic approach, utilizing a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) coupled with glucose dehydrogenase, has demonstrated high efficiency and stereoselectivity. Under optimized conditions, such as a substrate concentration of 125 g/L, a temperature of 35 °C, and a pH range of 7.0-8.0, the process can achieve a near-complete transformation of 4-propylcyclohexanone within 5 hours, yielding cis-4-propylcyclohexanol with a high cis/trans ratio (99.5:0.5) and a yield of 90.32% mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. This method represents a green and potentially scalable route for producing this critical LCD intermediate.

Table 1: Synthesis Parameters for cis-4-Propylcyclohexanol via Biotransformation

ParameterValueSource
Substrate4-Propylcyclohexanone mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
Catalyst SystemMutant alcohol dehydrogenase (LK-TADH) + Glucose Dehydrogenase (GDH) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
Optimal Temperature35 °C mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
Optimal pH7.0 – 8.0 mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
Substrate Concentration125 g/L mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
Reaction Time5 h mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
Yield90.32% mdpi.comresearchgate.netdntb.gov.uaresearchgate.net
cis/trans Ratio99.5:0.5 mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

In Polymer and Monomer Synthesis

This compound is recognized as a valuable xylochemical starting material for the synthesis of monomers used in polymer production, particularly polyamides. Its origin from renewable biomass sources, such as lignin (B12514952), makes it an attractive alternative to petroleum-based feedstocks for creating sustainable polymers uni-mainz.dersc.orgrsc.orgresearchgate.netresearchgate.net.

As a lignin-derived compound, this compound serves as a xylochemical building block for creating monomers that can be polymerized into polyamides. These polyamides can be considered bio-based counterparts to conventional nylons, such as nylon-6 and nylon-6,6 rsc.orgresearchgate.netresearchgate.net. The synthesis typically involves converting this compound into an intermediate, such as 4-propylcyclohexanone, which is then further elaborated into the desired polyamide monomers rsc.org. This approach contributes to the development of eco-friendly polymers from renewable resources, addressing the environmental impact associated with traditional petrochemical-based plastics uni-mainz.dersc.orgresearchgate.net.

The monomers derived from this compound can be polymerized using established techniques to form polyamides with potentially unique properties. For AB-type polyamide monomers, anionic ring-opening polymerization (AROP) is employed. In contrast, A2/B2-type polyamide monomers are typically polymerized via polycondensation uni-mainz.dersc.orgresearchgate.netresearchgate.net. These polymerization methods allow for the controlled formation of polymer chains, enabling the tailoring of material properties for specific applications.

Utilization as a Xylochemical Starting Material for Polyamide Monomers

In the Synthesis of Fragrances and Flavors

The chemical structure of this compound also lends itself to applications in the synthesis of fragrance and flavor compounds, particularly those that are bio-based.

This compound can be esterified with acetic acid to produce 4-propylcyclohexyl acetate (B1210297) researchgate.net. This compound serves as a bio-based alternative to established fragrance ingredients, such as 4-tert-butylcyclohexyl acetate, which is widely used in the industry researchgate.net. The synthesis of 4-propylcyclohexyl acetate from this compound, often catalyzed by acidic resins like Amberlyst-15, offers an environmentally friendly route to valuable fragrance components researchgate.net. This application highlights the potential of this compound in contributing to a more sustainable fragrance industry.

Table 2: Applications and Derived Products of this compound

Application AreaDerived Product(s)Role / SignificanceKey Synthesis/Polymerization TechniquesSource(s)
Advanced Materials / LCD TechnologyTrans-2-(4-Propylcyclohexyl)-1,3-PropanediolIntermediate for liquid crystal displays (LCDs)Biotransformation of 4-propylcyclohexanone to cis-4-propylcyclohexanol, followed by further processing. mdpi.comresearchgate.netdntb.gov.uaresearchgate.netacs.org
Polymer and Monomer SynthesisPolyamide MonomersXylochemical starting material; bio-based counterpart to nylon monomers.Anionic Ring Opening Polymerization (AROP) for AB-type; Polycondensation for A2/B2-type. uni-mainz.dersc.orgresearchgate.netresearchgate.net
Fragrances and Flavors4-Propylcyclohexyl AcetatePrecursor for bio-based fragrance ingredients; alternative to 4-tert-butylcyclohexyl acetate.Esterification with acetic acid. researchgate.net

Compound List:

this compound

cis-4-Propylcyclohexanol

trans-2-(4-Propylcyclohexyl)-1,3-Propanediol

4-Propylcyclohexanone

4-Propylcyclohexyl Acetate

Broader Scope as a Pharmaceutical and Agrochemical Intermediate

The chemical architecture of this compound positions it as a key building block for synthesizing more complex molecules. Its cyclohexane ring provides a rigid scaffold, while the hydroxyl group offers a site for functionalization, and the propyl chain influences lipophilicity and steric interactions.

General Role of Cyclohexanol Derivatives in Pharmaceutical Synthesis

Cyclohexanol derivatives, in general, are recognized for their utility in pharmaceutical synthesis, acting as crucial intermediates and structural motifs in Active Pharmaceutical Ingredients (APIs). The cyclohexane ring is a prevalent feature in many drug molecules, contributing to their three-dimensional structure and influencing interactions with biological targets. Derivatives of cyclohexanol can serve as chiral auxiliaries or be incorporated directly into the core structure of drugs, modulating properties such as bioavailability, metabolic stability, and receptor binding affinity 24chemicalresearch.comontosight.airesearchgate.netgoogle.commdpi.comresearchgate.net. For instance, the introduction of cyclohexanol moieties can enhance lipophilicity, aiding in membrane permeability, or provide stereochemical control essential for drug efficacy nih.govacs.orgresearchgate.net. Specific examples include their use in the synthesis of central nervous system drugs and anti-inflammatory agents, as well as intermediates for antidiabetic medications 24chemicalresearch.compmarketresearch.com. The ability to functionalize the hydroxyl group through esterification, etherification, or oxidation allows for the creation of diverse chemical entities with tailored pharmacological profiles nih.govjspc-home.com.

Potential in Agrochemical Production through Derivative Formation

The structural rigidity and tunable lipophilicity offered by the cyclohexane ring make cyclohexanol derivatives valuable in the agrochemical industry. Compounds incorporating this scaffold are utilized in the development of herbicides, fungicides, and plant growth regulators pmarketresearch.com. The propyl substituent on this compound can be further modified or incorporated into larger molecules to enhance their efficacy, target specificity, and environmental persistence. For example, derivatives can be designed to inhibit specific plant enzymes, acting as selective herbicides by disrupting essential metabolic pathways researchgate.net. The ability to esterify or etherify the hydroxyl group allows for the creation of active agrochemical compounds with optimal uptake and translocation properties within plants.

Exploration in Material Science Research

The amphiphilic nature of this compound derivatives opens avenues for their application in material science, particularly in the development of surfactants and self-assembling systems.

Investigation of Amphiphilic Properties in Derivatives

Alkyl cyclohexanols, including this compound, exhibit amphiphilic characteristics due to the presence of a hydrophilic hydroxyl head group and hydrophobic hydrocarbon components (the cyclohexane ring and the propyl chain) google.comdtic.milyok.gov.tryok.gov.trlookchem.comgreyb.comgoogle.comacs.orgmade-in-china.comresearchgate.netgoogle.commdpi.comcsdn.net. The balance between these hydrophilic and hydrophobic portions, often quantified by the hydrophilic-lipophilic balance (HLB), can be tuned through structural modifications. This amphiphilicity is fundamental to their behavior in aqueous and non-aqueous systems, enabling them to reduce surface tension and interact at interfaces. The specific influence of the propyl chain and the cyclohexane ring on these properties is a subject of ongoing research, aiming to design molecules with optimized performance for various material applications google.comacs.orgmdpi.com.

Potential as Surfactants, Emulsifiers, and Components in Self-Assembling Materials

The amphiphilic nature of this compound derivatives makes them promising candidates for use as nonionic surfactants and emulsifiers google.comgoogle.comacs.orgresearchgate.netmdpi.com. These compounds can stabilize emulsions, disperse particles, and modify surface properties in a variety of formulations. Beyond these roles, their ability to self-assemble in solution is of significant interest. Under appropriate conditions, amphiphilic molecules can aggregate to form ordered structures such as micelles, liquid crystalline phases, or self-assembled monolayers dtic.milyok.gov.tryok.gov.trgoogle.comresearchgate.net. Derivatives of cyclohexanol have been investigated for their potential to form liquid crystalline phases, which are utilized in displays, sensors, and advanced materials dtic.milyok.gov.trgoogle.comresearchgate.net. The controlled self-assembly of this compound derivatives could lead to novel materials with tunable properties for applications ranging from drug delivery systems to advanced coatings and functional fluids.

Theoretical and Computational Chemistry Studies of 4 Propylcyclohexanol

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are employed to investigate how molecules like 4-Propylcyclohexanol (B1272916) interact with enzymes. These methods help in understanding the structural basis of enzymatic activity and selectivity.

Molecular Docking Simulations for Elucidating Binding Mechanisms

Molecular docking simulations are utilized to predict the preferred orientation of this compound within the active site of an enzyme, thereby elucidating potential binding mechanisms and interactions. These simulations can rationalize experimentally observed catalytic activities and enantioselectivities by visualizing how the substrate fits and interacts with amino acid residues in the enzyme's binding pocket researchgate.netresearchgate.net. Studies involving the synthesis of this compound often employ these computational tools to optimize enzymatic processes, providing a molecular-level understanding of enzyme-substrate recognition researchgate.net.

Analysis of Steric Hindrance Effects on Enzymatic Activity

Steric hindrance, arising from the size and shape of molecular substituents, significantly influences enzyme-substrate interactions. In the context of this compound, the propyl group and the cyclohexanol (B46403) ring contribute to its steric profile. Computational analyses can reveal how these steric factors dictate the binding affinity and the precise orientation of the molecule within an enzyme's active site, thereby modulating enzymatic activity and selectivity researchgate.netresearchgate.net. Furthermore, steric hindrance can also occur at catalyst surfaces, where solvent molecules may coordinate to active sites, impeding the favorable adsorption of substrates like this compound researchgate.net.

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for dissecting chemical reactions, providing detailed insights into reaction mechanisms, energy landscapes, and kinetic parameters. For this compound, these studies are particularly relevant in the context of its conversion and upgrading, such as in hydrodeoxygenation processes.

Application of Density Functional Theory (DFT) in Reaction Energetics

Density Functional Theory (DFT) is a widely adopted computational method for calculating the electronic structure of molecules and materials, enabling the precise determination of reaction energetics, including activation barriers and reaction energies researchgate.netunipa.itresearchgate.netacs.orgresearchgate.net. DFT calculations are crucial for understanding the feasibility and rate-determining steps of reactions involving this compound. For instance, studies on the conversion of related lignin (B12514952) monomers using DFT have provided activation energies for specific reaction steps, offering quantitative insights into reaction pathways researchgate.netacs.org. The application of DFT allows researchers to map out complex reaction networks and identify the most energetically favorable routes for chemical transformations researchgate.net.

Bond Dissociation Energy Calculations for Mechanistic Insights

Bond Dissociation Energy (BDE) calculations are fundamental for understanding the strength of chemical bonds and predicting the initial steps of chemical reactions. By calculating the BDEs of critical bonds within molecules like this compound or its precursors, researchers can gain mechanistic insights into how these bonds are cleaved during catalytic processes such as hydrodeoxygenation acs.orgresearchgate.netescholarship.org. For example, BDEs for C-H bonds have been calculated in the range of 77–99.5 kcal/mol, indicating their relative stability and the energy required for their activation acs.org. In the context of lignin depolymerization, BDE calculations for specific linkages, correlated with catalytic activity, help in understanding the initial defunctionalization steps acs.org.

Thermodynamic and Kinetic Modeling of Hydrodeoxygenation Processes

Hydrodeoxygenation (HDO) is a critical process for upgrading bio-derived oxygenates, and its efficiency relies heavily on catalyst performance and reaction conditions. Thermodynamic and kinetic modeling, often coupled with DFT calculations, is employed to elucidate the reaction pathways, intermediate species, and rate-determining steps in HDO processes involving compounds like this compound or its precursors derived from biomass acs.orgresearchgate.netresearchgate.netresearchgate.net. Kinetic modeling helps in determining rate constants and activation energies, allowing for the optimization of reaction conditions to maximize the yield of desired products acs.orgresearchgate.net. Studies have identified parallel reaction pathways in HDO processes, highlighting the complexity of these transformations and the need for detailed kinetic analysis acs.orgresearchgate.net.

Molecular Dynamics Simulations for Understanding System Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to investigate the behavior of chemical compounds at the atomic level, providing insights into complex processes such as catalysis and biocatalysis. By simulating the movement of atoms and molecules over time, MD can elucidate reaction mechanisms, understand the influence of the surrounding environment, and explain observed activity enhancements. For this compound, these computational techniques are instrumental in dissecting its role in various chemical transformations and biological interactions.

Investigating Solvent Effects on Catalytic Pathways

The choice of solvent significantly impacts the efficiency and selectivity of catalytic reactions. Molecular dynamics simulations are employed to unravel these solvent-driven effects by examining how solvent molecules interact with reactants, catalysts, and transition states. Studies on related systems, such as the hydrodeoxygenation of 4-propylguaiacol, a lignin-derived compound structurally similar to precursors of this compound, demonstrate the critical role of solvent choice. For instance, tetrahydrofuran (B95107) (THF), a polar aprotic solvent often used in biomass processing, can strongly coordinate to catalyst surfaces. This coordination can induce local steric hindrance, thereby blocking the preferred flat adsorption of reactants on the catalyst surface. In contrast, non-polar solvents like isooctane (B107328) may allow for more favorable reactant adsorption configurations, leading to different reaction outcomes, such as enhanced ring hydrogenation. repec.org

Table 1: Illustrative Solvent Effects on Catalytic Pathways

SolventObserved Adsorption ModeSteric Hindrance on CatalystImpact on Reaction Pathway
IsooctaneFlatLowFavors ring hydrogenation repec.org
THFCoordinated/TiltedHighFavors demethoxylation over ring hydrogenation repec.org

Elucidating Mechanistic Basis for Activity Enhancement in Biocatalysis

In biocatalysis, molecular dynamics simulations are invaluable for understanding how enzymes achieve high activity and selectivity, particularly when modifications are made to enhance performance. For enzymes involved in the processing or synthesis of compounds like this compound, MD can reveal the molecular underpinnings of improved catalytic efficiency. For example, in the context of alcohol dehydrogenases (ADHs) that may process 4-propylcyclohexanone (B1345700) (a precursor to this compound), molecular docking and MD simulations can analyze substrate binding within the enzyme's active site. These studies can identify key interactions, such as hydrophobic contacts and hydrogen bonds, that contribute to substrate affinity and orient the substrate for catalysis. mdpi.comacs.org

Specifically, simulations can highlight how mutations in an enzyme's active site alter its conformational dynamics, affecting the binding of substrates and cofactors like NADH or NADPH. acs.orgresearchgate.netresearchgate.net For instance, studies on enzymes like YqhD have shown that the binding of reduced cofactors (NADPH) can lead to a narrower interdomain space and increased hydrogen bonding, resulting in more rigid cofactor binding and potentially enhanced catalytic turnover. researchgate.net Such detailed insights into enzyme-substrate and enzyme-cofactor interactions, as revealed by MD, are crucial for understanding the mechanistic basis of activity enhancement in engineered biocatalysts. researchgate.netmuni.cz Molecular docking has also provided specific quantitative data, such as a binding energy of -3.83 kcal/mol for 4-propylcyclohexanone near NADH, indicating the strength of these interactions. mdpi.com

Table 2: Illustrative MD Insights into Biocatalytic Activity Enhancement

Enzyme/SystemSimulation TypeKey ObservationImplication for Activity Enhancement
LK-TADH / 4-propylcyclohexanoneMolecular DockingBinding energy of 4-propylcyclohexanone near NADH: -3.83 kcal/mol mdpi.comIdentifies favorable binding affinity as a driving force for substrate processing.
YqhD (NADPH-bound vs. NADP-bound)Molecular DynamicsNADPH-bound state shows narrower interdomain space and more hydrogen bonds, leading to rigid cofactor binding. researchgate.netSuggests improved cofactor stabilization and potentially more efficient catalytic cycles.
Engineered ADH VariantsMolecular DynamicsAlterations in active site conformation and electrostatic properties due to mutations. acs.orgresearchgate.netAffects substrate positioning, influencing selectivity and catalytic efficiency.
General Enzyme CatalysisMD SimulationsInsight into hydration and entropy contributions to substrate specificity. muni.czAids in rational protein engineering for improved biocatalyst performance.

Environmental and Sustainability Considerations in the Chemistry of 4 Propylcyclohexanol

Assessment of Environmental Fate and Degradation

Understanding how 4-propylcyclohexanol (B1272916) behaves and breaks down in the environment is crucial for assessing its ecological impact. This involves studying its stability against chemical and biological degradation processes.

Hydrolysis is a key chemical degradation pathway for many organic compounds in aquatic environments. For compounds with structures similar to this compound, such as its ketone precursor 4-propylcyclohexanone (B1345700), hydrolysis studies provide valuable insight into environmental persistence. According to tests conducted under OECD Guideline 111, 4-propylcyclohexanone shows high stability against hydrolysis. europa.eu In these studies, the hydrolysis of the test substance was below 50% across a range of pH values (4, 7, and 9) over five days. europa.eu This suggests that the cyclohexyl ring structure is resistant to this degradation pathway. The data leads to an estimated half-life (DT50) in the environment of more than one year, indicating significant persistence. europa.eu

While direct C-O bond cleavage in the alcohol via hydrolysis under typical environmental conditions is slow, mechanistic studies on the conversion of lignin (B12514952) model compounds show that hydrolysis reactions can be involved in the degradation of highly reactive intermediates formed during catalytic processes. imperial.ac.ukresearchgate.net However, in the absence of such catalytic activation, the compound is expected to persist. A safety data sheet for 1-n-propylcyclohexanol indicates it is not known to be degradable in wastewater treatment plants. thermofisher.com

Table 7.1: Hydrolysis Data for 4-Propylcyclohexanone (OECD TG 111)

pH Exposure Time Concentration Change Estimated Half-Life (DT50)
4, 7, 9 5 days < 50% hydrolysis > 1 year

Data sourced from the ECHA registration dossier for 4-propylcyclohexanone, a structurally related compound. europa.eu

Biodegradation is the primary mechanism for the breakdown of many organic pollutants in the environment, mediated by microorganisms. researchgate.netcaister.com The potential for this compound to be biodegraded is a critical factor in its environmental risk assessment.

Studies on the closely related 4-propylcyclohexanone indicate that it is not readily biodegradable. europa.eu In a 28-day Closed Bottle Test (OECD TG 301D), the compound showed only 1.2% biodegradation, far below the threshold to be classified as readily biodegradable. europa.eu This resistance to microbial action suggests that this compound would also exhibit slow biodegradation rates in the environment. The initial step in the aerobic degradation of an alcohol like this compound would likely involve oxidation by microbial alcohol dehydrogenases to form the corresponding ketone, 4-propylcyclohexanone. researchgate.net

Despite its general resistance, specific microbial transformations are possible under controlled conditions. For instance, the yeast Galactomyces geotrichum JCM 6359 has been used to catalytically reduce 4-propylcyclohexanone to cis-4-propylcyclohexanol with high selectivity. mdpi.comacs.org This demonstrates that specific microbial enzymes can interact with this class of compounds. The broader pathways for the degradation of cyclic alkanes often involve terminal or sub-terminal oxidation followed by ring-opening reactions, processes that have been observed in various bacteria. researchgate.net However, the degradation of this compound in natural ecosystems is likely to be a slow process, contributing to its environmental persistence. europa.eu

Hydrolysis Studies and Environmental Persistence

Green Chemistry Principles in Synthesis and Transformation

In response to the environmental impact of traditional chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of compounds like this compound and its derivatives. uni-mainz.de These principles focus on using renewable feedstocks, developing less hazardous synthetic routes, and minimizing waste. beeindia.gov.inacs.org

Modern synthetic strategies are moving away from petroleum-based feedstocks and harsh reaction conditions. uni-mainz.de this compound is being positioned as a "xylochemical," a chemical derived from wood biomass, which is a renewable resource. uni-mainz.desemanticscholar.org It can be produced through the catalytic hydrogenation of lignin-derived model compounds such as 4-propyl-2-methoxyphenol. imperial.ac.ukresearchgate.net This approach not only utilizes a renewable feedstock but also adds value to lignin, a major byproduct of the pulp and paper industry. acs.org

Furthermore, chemoenzymatic methods represent a significant advancement in green synthesis. One such method produces cis-4-propylcyclohexanol from 4-propylcyclohexanone using a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com This biocatalytic process operates under mild conditions (35 °C and near-neutral pH) and achieves a high yield (90.32%) and excellent stereoselectivity (99.5% cis isomer), presenting a potential method for green industrial production. mdpi.com

Table 7.2: Comparison of Synthetic Routes for this compound

Method Starting Material Key Reagents/Catalysts Conditions Key Advantages
Hydrogenation of Lignin Model 4-propyl-2-methoxyphenol Ru/C catalyst, H₂ 140 °C, 30 bar H₂ Utilizes renewable biomass feedstock. imperial.ac.ukresearchgate.net
Chemoenzymatic Reduction 4-propylcyclohexanone Mutant alcohol dehydrogenase, glucose dehydrogenase 35 °C, pH 7.0-8.0, aqueous buffer High selectivity, mild conditions, green process. mdpi.com

Organic electrosynthesis is emerging as a powerful green chemistry tool, as it uses electrons—a traceless reagent—to drive reactions, often with high selectivity and under mild conditions. ua.es This methodology is highly compatible with renewable energy sources like solar and wind, allowing chemical production to be powered by a fluctuating electrical grid. kit.eduresearchgate.net

An electrochemical pathway has been developed for the synthesis of 3-propyladipic acid, a valuable polymer precursor, directly from this compound. ua.eskit.edu The process involves the anodic oxidation of this compound at a nickel oxyhydroxide foam anode. ua.esresearchgate.net By optimizing parameters such as electrolyte mixing and substrate feed, researchers have scaled the reaction, demonstrating its potential for industrial application powered by renewable electricity. ua.esresearcher.life This integration directly links chemical manufacturing with sustainable energy infrastructure.

A core tenet of green chemistry is the reduction or elimination of waste and the avoidance of hazardous substances. beeindia.gov.inconncoll.edu The synthetic methods described above for this compound and its derivatives embody this principle.

The chemoenzymatic synthesis of cis-4-propylcyclohexanol is performed in an aqueous buffer, avoiding the use of volatile and often toxic organic solvents. mdpi.com The catalyst is a biodegradable enzyme, and the reaction is highly specific, which minimizes the formation of byproducts and simplifies purification. mdpi.com

Similarly, the electrochemical oxidation of this compound to 3-propyladipic acid replaces conventional, often hazardous, chemical oxidizing agents with reusable electrodes. ua.es This dramatically reduces the generation of chemical waste, a significant issue in traditional oxidation reactions. ua.es The use of this compound derived from xylochemical sources further contributes to a more sustainable lifecycle, transforming a biomass component into valuable chemicals through clean, efficient processes. uni-mainz.desemanticscholar.org

Integration with Renewable Energy Sources in Electrochemical Synthesis

Utilization of Renewable Feedstocks (Xylochemistry)

Xylochemistry, the chemistry of utilizing wood-derived molecules (xylochemicals) as renewable feedstocks, is central to the sustainable production of this compound. uni-mainz.dersc.org This approach aligns with the principles of green chemistry by replacing petroleum-based raw materials with renewable resources from plant biomass and lignocellulose. uni-mainz.desemanticscholar.org Lignin, a complex polymer abundant in wood, is a particularly promising source for aromatic compounds that can be converted into valuable chemicals like this compound. rug.nlnih.gov

Derivation of this compound from Lignin-Derived Compounds

This compound is recognized as one of the most abundant products obtainable from the hydrogenative depolymerization of lignin. rsc.orgresearchgate.net The process typically involves breaking down the complex lignin structure and catalytically converting the resulting phenolic compounds into the desired cyclohexanol (B46403) derivative.

A key strategy in this field is the "lignin-first" or Reductive Catalytic Fractionation (RCF) approach. rug.nlnih.gov This method involves the extraction and immediate catalytic conversion of lignin from the raw lignocellulosic biomass. By processing the lignin before it undergoes significant structural changes, such as the formation of recalcitrant C-C bonds that occur in traditional pulping, RCF can lead to higher yields of specific monomers. rug.nlnih.gov

The conversion of specific lignin-derived model compounds to this compound has been extensively studied. For example, 4-propylguaiacol and 4-propylsyringol, which are major products from lignin-first biorefineries, can be effectively converted to this compound through hydrodeoxygenation (HDO). researchgate.netresearchgate.net Similarly, eugenol (B1671780), another bio-based compound, is first hydrogenated to 4-propylguaiacol and then further converted to this compound. researchgate.netresearchgate.net

The reaction pathway for a model compound like 4-propyl-2-methoxyphenol (a guaiacol-type lignin model) involves hydrogenation of the aromatic ring and subsequent C–O bond cleavage. acs.org Mechanistic studies using a Ruthenium-on-carbon (Ru/C) catalyst have shown that under relatively mild conditions (140 °C, 30 bar H₂), the C–O bond cleavage proceeds not through direct hydrogenolysis but via elimination and hydrolysis of reactive enol and ether intermediates. acs.org

Table 1: Examples of Lignin-Derived Precursors for this compound Synthesis This table is interactive. Click on the headers to sort.

Precursor Compound Catalyst System Product Yield/Selectivity Reference
4-Propylguaiacol RuCoNₓ/NC 92% yield of this compound researchgate.net
4-Propylguaiacol Ni/SiO₂-Al₂O₃ 85% yield of this compound researchgate.net
4-Propyl-2-methoxyphenol Ru/C 63% selectivity to this compound acs.org
2-Methoxy-4-propylphenol Raney Ni 92.2% yield of this compound nih.gov

Bio-based Production of Value-Added Chemicals

This compound, derived from renewable lignin, serves as a crucial platform chemical for the synthesis of other high-value materials, thereby creating a sustainable value chain. uni-mainz.dersc.org Its applications demonstrate the potential of xylochemistry to produce eco-friendly alternatives to petroleum-based products. semanticscholar.org

A significant application is in the production of bio-based polymers. rsc.orgresearchgate.net Researchers have utilized this compound as a xylochemical starting material for the synthesis of novel polyamides, creating renewable counterparts to conventional nylons like nylon-6 and nylon-6,6. rsc.orgsemanticscholar.orgrsc.org The process involves the oxidation of this compound to 4-propylcyclohexanone, which is then converted into monomers suitable for polymerization. semanticscholar.org

Furthermore, cis-4-propylcyclohexanol is a key intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a molecule with applications in the manufacturing of liquid crystal displays. mdpi.comacs.org The efficient, green production of cis-4-propylcyclohexanol can be achieved through biocatalysis, using mutant alcohol dehydrogenases that can reduce 4-propylcyclohexanone with high stereoselectivity and yield. mdpi.comacs.org In one study, a mutant alcohol dehydrogenase coupled with a glucose dehydrogenase system completely converted 125 g/L of 4-propylcyclohexanone in 5 hours, achieving a 90.32% yield of cis-4-propylcyclohexanol with a high isomeric ratio (99.5:0.5 cis/trans). mdpi.com

Catalyst Development for Sustainable Processes

The efficiency and selectivity of the conversion of lignin derivatives to this compound are highly dependent on the catalyst used. The development of robust, reusable, and sustainable catalysts is a primary focus of research in this area.

Design and Optimization of Heterogeneous Catalysts for Hydrodeoxygenation

Heterogeneous catalysts are favored for biomass conversion due to their ease of separation from the reaction mixture, which simplifies downstream processing and enables recycling. escholarship.org Research has explored a range of catalysts, from precious metals to more abundant, non-noble metals.

Noble metal catalysts such as Ruthenium (Ru) and Palladium (Pd) supported on carbon (Ru/C, Pd/C) are effective for the hydrodeoxygenation (HDO) of lignin-derived phenols. researchgate.netacs.org However, there is a strong drive to develop catalysts based on less expensive and more abundant metals like Nickel (Ni) and Cobalt (Co). researchgate.netmdpi.com For instance, a Ni/SiO₂-Al₂O₃ catalyst demonstrated an 85% yield of this compound from 4-propylguaiacol, showing higher selectivity than both Ru/C and Pd/C under certain conditions. researchgate.net

Bimetallic and combination catalyst systems often exhibit enhanced performance due to synergistic effects. A nitrogen-doped bimetallic RuCoNₓ/NC catalyst, prepared by pyrolyzing chitin (B13524) impregnated with Ru and Co precursors, showed excellent activity, converting 4-propylguaiacol to this compound with 92% yield at 210 °C. researchgate.net Another approach uses a combination of Raney Ni as a hydrogenation catalyst and HZSM-5, an acidic zeolite, as a dehydration catalyst. nih.gov By tuning the ratio of these two catalysts and the reaction temperature, the process can be directed to selectively produce this compound (92.2% yield) or other valuable hydrocarbons like propylcyclohexene and propylcyclohexane (B167486). nih.gov

The catalyst support can also play a critical role. A study comparing cobalt supported on two different crystalline forms of titanium dioxide (TiO₂)—anatase and rutile—for the HDO of 4-propyl guaiacol (B22219) found that the rutile-supported catalyst initially showed higher activity. mdpi.com

Table 2: Performance of Various Heterogeneous Catalysts in Hydrodeoxygenation (HDO) for this compound Production This table is interactive. Click on the headers to sort.

Catalyst Substrate Temperature (°C) H₂ Pressure (bar/MPa) Key Finding Reference
RuCoNₓ/NC 4-Propylguaiacol 210 Not specified High selectivity (92%) to this compound. researchgate.net
65 wt% Ni/SiO₂-Al₂O₃ 4-n-Propylguaiacol 250 1 MPa Achieved 85% yield of 4-n-propylcyclohexanol. researchgate.net
Ru/C 4-Propyl-2-methoxyphenol 140 30 bar 63% selectivity via elimination/hydrolysis pathway. acs.org
Raney Ni 2-Methoxy-4-propylphenol 160 Gaseous H₂-free 92.2% yield of this compound achieved. nih.gov
Co/TiO₂ (Rutile) 4-Propylguaiacol 200 10 bar High potential for HDO to produce propylcyclohexanol. mdpi.com

Catalyst Recycling and Reuse in Continuous Processes

A crucial aspect of sustainability in catalysis is the ability to recycle and reuse the catalyst over multiple reaction cycles without a significant loss of activity or selectivity. This reduces waste, lowers costs, and is essential for the viability of industrial-scale continuous processes.

Several studies have demonstrated the excellent reusability of heterogeneous catalysts developed for producing this compound.

The RuCoNₓ/NC bimetallic catalyst was successfully recycled four times in the HDO of 4-propylguaiacol, showing no loss in substrate conversion or initial product selectivity. researchgate.net

The combined Raney Ni and HZSM-5 catalyst system maintained a conversion rate of over 99% after five consecutive cycles in the upgrading of 2-methoxy-4-propylphenol. nih.gov

A magnetic nitrogen-doped carbon-supported cobalt nitride catalyst (CoNₓ@NC-650 ) used for converting eugenol was reused for four runs. While a decrease in the yield of propylcyclohexanol was observed, the catalyst remained highly active. researchgate.net

In a comparative study of Co/TiO₂ catalysts, the version with the anatase support (Co/TiO₂–A) was found to have better reusability and stability during long reaction times compared to the rutile-supported version, making it more suitable for potential industrial applications. mdpi.com

These findings highlight the robustness of modern heterogeneous catalysts and underscore their potential for implementation in sustainable, continuous manufacturing processes for bio-based chemicals. nih.govnih.gov

Biological Activity and Toxicological Research Pertaining to 4 Propylcyclohexanol

Estrogenic Activity and Endocrine Disruption Studies

Research into the estrogenic potential of alkylcyclohexanols, including compounds structurally similar to 4-Propylcyclohexanol (B1272916), has been conducted using aquatic species. These studies aim to understand how such chemicals might interfere with hormonal systems in wildlife.

Evaluation of Estrogen Receptor Binding Affinity in Aquatic Species

Studies investigating para-substituted alkylcyclohexanols with alkyl chains ranging from three to six carbons have demonstrated that these compounds can exhibit estrogenic activity in aquatic species. Specifically, assays using rainbow trout have shown that this class of chemicals can bind to the estrogen receptor (ER) oup.comoup.comnih.gov. In contrast, simpler compounds such as cyclohexane (B81311), cyclohexanol (B46403), and 4-ethylcyclohexanol (B27859) did not display detectable estrogenic activity in these same assays oup.comoup.comnih.gov. The binding affinity of the active alkylcyclohexanols, relative to the endogenous hormone estradiol, was found to be low, typically ranging from 0.0016% to 0.000029% oup.comoup.comnih.gov.

Table 1: Estrogenic Activity of Alkylcyclohexanols in Aquatic Species Assays

CompoundER Binding Affinity (Relative to Estradiol)Vtg mRNA Induction (Liver Slices)Citation(s)
CyclohexanolNo detectable activityNo detectable activity oup.comoup.comnih.gov
4-EthylcyclohexanolNo detectable activityNo detectable activity oup.comoup.comnih.gov
This compound (class)Low (0.0016% - 0.000029%)Significant induction oup.comoup.comnih.gov
4-Propylcyclohexanone (B1345700)Low (0.00011%)Significant induction oup.com

Assessment of Gene Expression in Biological Assays (e.g., Vitellogenin mRNA expression)

In conjunction with estrogen receptor binding assays, studies have also assessed the impact of these compounds on gene expression. Significant induction of vitellogenin (Vtg) mRNA expression has been observed in liver slices exposed to alkylcyclohexanols that demonstrated measurable estrogen receptor binding affinities oup.comoup.comnih.gov. Vitellogenin is a precursor protein to yolk, and its production in male fish is a well-established biomarker for exposure to estrogenic substances nih.govpku.edu.cn. For compounds showing estrogenic effects, the induction levels of Vtg mRNA were frequently noted to be below maximum efficacy and occurred at concentrations that approached those causing toxicity oup.comoup.comnih.gov.

Toxicological Assessment in in vitro Systems

In vitro systems are utilized to evaluate the potential toxicity of chemical compounds without direct use of whole organisms. For this compound and related substances, research has focused on cellular toxicity and metabolic transformations.

Monitoring of Cellular Toxicity and Viability in Tissue Assays (e.g., Liver Slices)

Research employing liver slice assays has indicated that certain alkylcyclohexanols and their ketone counterparts can exhibit toxicity. Specifically, compounds like 4-propylcyclohexanone and 2-propyl-5-methylcyclohexanol were found to be toxic to liver slice tissue, as measured by lactate (B86563) dehydrogenase (LDH) leakage, at concentrations around –3 log M oup.comoup.com. While direct toxicity data for this compound itself in these specific studies is not detailed, the findings for related compounds suggest that this class of chemicals can impact cellular viability in liver tissue at certain concentrations.

Table 2: In Vitro Cytotoxicity of Related Compounds in Liver Slices

CompoundObserved Toxicity EndpointConcentration (log M)Citation(s)
4-PropylcyclohexanoneToxic (LDH leakage)–3 oup.comoup.com
2-Propyl-5-methylcyclohexanolToxic (LDH leakage)–3 oup.comoup.com

Biotransformation Monitoring within Biological Test Systems

The metabolic fate of compounds like this compound within biological systems is an important aspect of toxicological assessment. Studies have observed that biotransformation of alkylcyclohexanones to alkylcyclohexanols occurs within both cytosol binding assays and liver slice assays oup.comoup.comnih.gov. This indicates that the tested substances in these experimental setups can exist as a mixture of the original ketone and its corresponding alcohol metabolite. Furthermore, specific enzymatic biotransformation processes have been documented, such as the conversion of 4-propylcyclohexanone to cis-4-propylcyclohexanol using enzymes like Lactobacillus kefir alcohol dehydrogenase (LK-TADH) coupled with glucose dehydrogenase (GDH) researchgate.netresearchgate.netmdpi.com. Such findings highlight the capacity of biological systems to metabolize these chemical structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylcyclohexanol
Reactant of Route 2
4-Propylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.